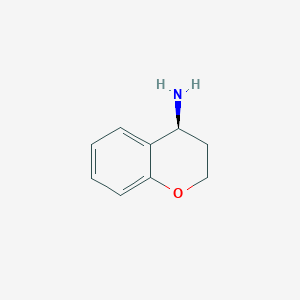

(S)-chroman-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4S)-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8H,5-6,10H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCOFMNJNNXWKOC-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=CC=CC=C2[C@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (S)-chroman-4-amine

For Researchers, Scientists, and Drug Development Professionals

(S)-chroman-4-amine is a valuable chiral building block in medicinal chemistry, recognized for its presence in a variety of pharmacologically active compounds. Its stereospecific synthesis is therefore of critical importance. This technical guide provides a comprehensive overview of the principal methods for the synthesis of this compound, including asymmetric synthesis from chroman-4-one, biocatalytic reductive amination, and classical resolution of racemic mixtures. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate practical application in a research and development setting.

Core Synthetic Strategies

The synthesis of enantiomerically pure this compound can be broadly categorized into three main approaches:

-

Asymmetric Synthesis from Chroman-4-one: This is a highly efficient route that establishes the desired stereocenter through an enantioselective reaction. A key strategy involves the asymmetric reduction of the prochiral chroman-4-one to the corresponding (S)-chroman-4-ol, which is then converted to the amine.

-

Biocatalytic Reductive Amination: This method offers a direct and green chemistry approach to asymmetrically synthesize this compound from chroman-4-one using enzymes such as transaminases.

-

Classical Resolution of Racemic Chroman-4-amine: This traditional method involves the separation of a racemic mixture of chroman-4-amine using a chiral resolving agent to isolate the desired (S)-enantiomer.

The following sections provide a detailed examination of these methodologies, including experimental protocols and comparative data.

Asymmetric Synthesis from Chroman-4-one

This highly convergent and stereoselective approach commences with the readily available chroman-4-one and proceeds through a chiral alcohol intermediate. The key steps are the enantioselective reduction of the ketone and the subsequent stereospecific conversion of the alcohol to the amine.

Step 1: Enantioselective Reduction of Chroman-4-one to (S)-Chroman-4-ol

The Corey-Bakshi-Shibata (CBS) reduction is a well-established and reliable method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols.[1][2][3][4] The use of an (S)-CBS catalyst with a borane source affords the (S)-alcohol with high enantiomeric excess.

Experimental Protocol: CBS Reduction of Chroman-4-one

-

Materials:

-

Chroman-4-one

-

(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-tetrahydrofuran complex (BH3·THF, 1 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add chroman-4-one (1.0 eq).

-

Dissolve the chroman-4-one in anhydrous THF (to a concentration of approx. 0.2 M).

-

Cool the solution to 0°C in an ice bath.

-

Add (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) dropwise to the stirred solution.

-

After stirring for 15 minutes at 0°C, add the borane-tetrahydrofuran complex solution (1.0 eq) dropwise over a period of 30 minutes, maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0°C until gas evolution ceases.

-

Add 1 M HCl and allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude (S)-chroman-4-ol by flash column chromatography on silica gel.

-

| Parameter | Value |

| Yield | 90-98% |

| Enantiomeric Excess (ee) | >95% |

Step 2: Conversion of (S)-Chroman-4-ol to this compound

A reliable method for converting the chiral alcohol to the corresponding amine with inversion of stereochemistry is the Mitsunobu reaction, followed by a Staudinger reduction.[5][6][7] The Mitsunobu reaction with diphenylphosphoryl azide (DPPA) converts the alcohol to an azide with inversion of configuration.[8] The subsequent Staudinger reduction of the azide affords the desired amine.

Experimental Protocol: Mitsunobu Reaction

-

Materials:

-

(S)-Chroman-4-ol

-

Triphenylphosphine (PPh3)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Diphenylphosphoryl azide (DPPA)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve (S)-chroman-4-ol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Add diphenylphosphoryl azide (1.2 eq) to the solution.

-

Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude (R)-4-azidochroman by flash column chromatography.

-

Experimental Protocol: Staudinger Reduction

-

Materials:

-

(R)-4-Azidochroman

-

Triphenylphosphine (PPh3)

-

Tetrahydrofuran (THF)

-

Water

-

-

Procedure:

-

Dissolve the crude (R)-4-azidochroman (1.0 eq) in a mixture of THF and water (e.g., 9:1 v/v).

-

Add triphenylphosphine (1.1 eq) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50°C) to accelerate the conversion.

-

Monitor the reaction by TLC until the azide is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude this compound by acid-base extraction or flash column chromatography.

-

| Step | Reagents | Yield |

| Mitsunobu Reaction | PPh3, DIAD/DEAD, DPPA | 70-85% |

| Staudinger Reduction | PPh3, THF/H2O | >90% |

Caption: Biocatalytic synthesis of this compound.

Classical Resolution of Racemic Chroman-4-amine

Classical resolution remains a viable method for obtaining enantiomerically pure amines, particularly when an efficient racemization of the undesired enantiomer is possible. T[9]his method relies on the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization.

[10][11][12][13]Experimental Protocol: Chiral Resolution with (+)-Tartaric Acid

-

Materials:

-

Racemic chroman-4-amine

-

(+)-Tartaric acid

-

Methanol

-

Sodium hydroxide solution (e.g., 2 M)

-

Diethyl ether or other suitable organic solvent

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Synthesis of Racemic Chroman-4-amine: Prepare racemic chroman-4-amine from chroman-4-one via reductive amination (e.g., using ammonium acetate and sodium cyanoborohydride).

-

Diastereomeric Salt Formation:

-

Dissolve racemic chroman-4-amine (1.0 eq) in hot methanol.

-

In a separate flask, dissolve (+)-tartaric acid (0.5 eq) in hot methanol.

-

Add the tartaric acid solution to the amine solution with stirring.

-

Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in a refrigerator may be necessary.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold methanol.

-

The mother liquor contains the other diastereomeric salt and can be processed separately to recover the (R)-enantiomer.

-

-

Liberation of the Free Amine:

-

Suspend the isolated diastereomeric salt in water.

-

Add a sodium hydroxide solution to basify the mixture (pH > 10), which will dissolve the salt and liberate the free amine.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

-

Determination of Enantiomeric Purity: The enantiomeric excess of the product should be determined by chiral HPLC or by measuring its specific rotation.

-

| Parameter | Value |

| Yield of (S)-amine | Up to 40-45% (based on racemic amine) |

| Enantiomeric Excess (ee) | >98% (after recrystallization) |

Classical Resolution Workflow

Caption: Classical resolution of racemic chroman-4-amine.

Conclusion

This technical guide has outlined three robust and distinct methodologies for the synthesis of the valuable chiral intermediate, this compound. The choice of the most suitable method will depend on various factors, including the desired scale of production, cost of reagents and catalysts, available equipment, and the required level of enantiopurity. Asymmetric synthesis from chroman-4-one offers a highly efficient and stereocontrolled route. Biocatalytic reductive amination represents a green and highly selective alternative. Finally, classical resolution provides a well-established, albeit potentially lower-yielding, approach. The detailed experimental protocols and comparative data provided herein are intended to serve as a practical resource for researchers and professionals in the field of drug discovery and development.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 3. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 4. youtube.com [youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. Mitsunobu Reaction [organic-chemistry.org]

- 8. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]

- 9. Chiral resolution - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 12. Improvement of the Resolution Experiment of Racemic Tartaric Acid [ccspublishing.org.cn]

- 13. rsc.org [rsc.org]

Enantioselective Synthesis of (S)-Chroman-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details various methodologies for the enantioselective synthesis of (S)-chroman-4-amine, a key chiral building block in medicinal chemistry. The synthesis of enantiomerically pure amines is of paramount importance in drug development, as the stereochemistry of a molecule can significantly impact its pharmacological activity and safety profile. This document provides a comprehensive overview of prominent strategies, including chemoenzymatic synthesis, kinetic resolution, and asymmetric catalysis, complete with detailed experimental protocols and comparative data to aid researchers in selecting the most suitable method for their needs.

Chemoenzymatic Synthesis

A highly effective approach to this compound involves a combination of a stereoselective enzymatic reduction followed by a series of chemical transformations. This chemoenzymatic route leverages the high enantioselectivity of biocatalysts to establish the key stereocenter, which is then converted to the desired amine.

Overall Synthetic Pathway

The general workflow for the chemoenzymatic synthesis of this compound from chroman-4-one is depicted below.

Caption: Chemoenzymatic synthesis of this compound.

Experimental Protocols

Step 1: Biocatalytic Reduction of Chroman-4-one to (S)-Chroman-4-ol

This step utilizes a ketoreductase (KRED) to achieve the asymmetric reduction of the prochiral ketone.

-

Materials: Chroman-4-one, Ketoreductase (e.g., from Lactobacillus paracasei), NAD(P)H cofactor, Glucose, Glucose dehydrogenase (for cofactor regeneration), Buffer (e.g., potassium phosphate buffer, pH 7.0), Organic co-solvent (e.g., isopropanol).

-

Procedure:

-

To a buffered solution (e.g., 100 mM potassium phosphate, pH 7.0) containing glucose (e.g., 1.2 equiv), NAD(P)H (e.g., 0.01 equiv), and glucose dehydrogenase (e.g., 5 U/mL), add the ketoreductase enzyme preparation.

-

Dissolve chroman-4-one in a minimal amount of a water-miscible organic solvent (e.g., isopropanol) and add it to the reaction mixture to a final concentration of, for example, 10-50 mM.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.

-

Monitor the reaction progress by HPLC or TLC.

-

Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-chroman-4-ol.

-

Step 2: Mesylation of (S)-Chroman-4-ol

-

Materials: (S)-Chroman-4-ol, Methanesulfonyl chloride (MsCl), Triethylamine (Et3N), Dichloromethane (DCM).

-

Procedure:

-

Dissolve (S)-chroman-4-ol in anhydrous DCM and cool the solution to 0 °C.

-

Add triethylamine (e.g., 1.5 equiv) followed by the dropwise addition of methanesulfonyl chloride (e.g., 1.2 equiv).

-

Stir the reaction mixture at 0 °C and allow it to warm to room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to afford (S)-chroman-4-yl mesylate.

-

Step 3: Azidation of (S)-Chroman-4-yl mesylate

This step proceeds via an SN2 reaction with inversion of configuration.

-

Materials: (S)-Chroman-4-yl mesylate, Sodium azide (NaN3), Dimethylformamide (DMF).

-

Procedure:

-

Dissolve (S)-chroman-4-yl mesylate in anhydrous DMF.

-

Add sodium azide (e.g., 3 equiv) and heat the reaction mixture (e.g., to 80 °C).

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give (R)-4-azidochroman.

-

Step 4: Reduction of (R)-4-Azidochroman

-

Materials: (R)-4-Azidochroman, Palladium on carbon (Pd/C), Methanol (MeOH), Hydrogen gas (H2).

-

Procedure:

-

Dissolve (R)-4-azidochroman in methanol.

-

Add a catalytic amount of 10% Pd/C.

-

Stir the suspension under a hydrogen atmosphere (e.g., balloon pressure or in a Parr hydrogenator) at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by conversion to its hydrochloride salt.

-

Quantitative Data

| Step | Product | Typical Yield (%) | Typical Enantiomeric Excess (ee, %) |

| 1 | (S)-Chroman-4-ol | >90 | >99 |

| 2 | (S)-Chroman-4-yl mesylate | >95 | - |

| 3 | (R)-4-Azidochroman | 80-90 | >99 (after inversion) |

| 4 | This compound | >95 | >99 |

Kinetic Resolution

Kinetic resolution is a classical and effective method for separating enantiomers from a racemic mixture. For this compound, this can be achieved through the formation of diastereomeric salts with a chiral resolving agent.

Resolution Pathway

Caption: Kinetic resolution of racemic chroman-4-amine.

Experimental Protocol

-

Materials: Racemic chroman-4-amine, (R)-Mandelic acid (or another suitable chiral acid), Solvent (e.g., ethanol, methanol, or a mixture), Base (e.g., sodium hydroxide).

-

Procedure:

-

Dissolve racemic chroman-4-amine in a suitable solvent.

-

Add a solution of the chiral resolving agent (e.g., 0.5 to 1.0 equivalent of (R)-mandelic acid) in the same solvent.

-

Allow the diastereomeric salts to crystallize. This may require heating to achieve a clear solution followed by slow cooling.

-

Collect the less soluble diastereomeric salt by filtration. The enantiomeric purity of the amine in the salt can be checked by chiral HPLC after liberating a small sample.

-

Recrystallize the salt from a suitable solvent to enhance diastereomeric purity if necessary.

-

Treat the purified diastereomeric salt with an aqueous base (e.g., 1 M NaOH) to liberate the free amine.

-

Extract the enantiomerically enriched this compound with an organic solvent, dry the organic layer, and concentrate to obtain the final product.

-

Quantitative Data

| Parameter | Value |

| Theoretical Maximum Yield | 50% |

| Typical Enantiomeric Excess (ee) | >98% (after recrystallization) |

Asymmetric Catalysis

Direct asymmetric synthesis of this compound from a prochiral precursor is a highly atom-economical approach. This can be achieved through various catalytic methods, including asymmetric transfer hydrogenation of an imine intermediate.

Asymmetric Transfer Hydrogenation Pathway

Caption: Asymmetric transfer hydrogenation for this compound synthesis.

Experimental Protocol

-

Materials: Chroman-4-one, Ammonium acetate (or other ammonia source), Chiral ruthenium catalyst (e.g., RuCl--INVALID-LINK--), Formic acid/triethylamine azeotrope (H-source), Solvent (e.g., methanol).

-

Procedure:

-

In a reaction vessel, combine chroman-4-one, an ammonia source (e.g., ammonium acetate, 5-10 equiv), and the chiral ruthenium catalyst (e.g., 1-2 mol%).

-

Add the solvent and the formic acid/triethylamine azeotrope.

-

Stir the reaction mixture at a specified temperature (e.g., 40-60 °C).

-

Monitor the reaction by HPLC to determine conversion and enantiomeric excess.

-

Upon completion, concentrate the reaction mixture.

-

Purify the product by column chromatography or by crystallization of its salt to yield this compound.

-

Quantitative Data

| Parameter | Typical Value |

| Yield | 70-90% |

| Enantiomeric Excess (ee) | 90-99% |

| Catalyst Loading | 1-2 mol% |

Conclusion

The enantioselective synthesis of this compound can be successfully achieved through several distinct and effective strategies. The chemoenzymatic approach offers excellent enantioselectivity and high overall yields, making it a robust choice for producing highly pure material. Kinetic resolution, while limited to a theoretical 50% yield, is a well-established and reliable method, particularly when a suitable chiral resolving agent is available. Asymmetric catalysis, specifically transfer hydrogenation, provides a direct and atom-economical route with high yields and enantioselectivities. The selection of the optimal method will depend on factors such as the desired scale of the synthesis, the availability of specific enzymes or catalysts, and the required level of enantiopurity. This guide provides the necessary foundational information for researchers to embark on the synthesis of this important chiral building block.

(S)-Chroman-4-amine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Chroman-4-amine is a valuable chiral building block in medicinal chemistry and drug discovery. Its rigid, bicyclic structure, featuring a stereochemically defined amine group, makes it a privileged scaffold for the synthesis of biologically active compounds, particularly those targeting the central nervous system (CNS).[1] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and analysis, and insights into its potential biological applications.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound Hydrochloride | Reference |

| CAS Number | 188198-38-1 | 1035093-81-2 | [1] |

| Molecular Formula | C₉H₁₁NO | C₉H₁₂ClNO | [3][4] |

| Molecular Weight | 149.19 g/mol | 185.65 g/mol | [1][4] |

| Appearance | - | Off-white solid | [2] |

| Melting Point | Not available | Not available | |

| Boiling Point | Not available | Not available | [5] |

| Solubility | Not available | Not available | |

| Purity | - | ≥97-98% | [5] |

| Storage | - | Inert atmosphere, 2-8°C | [2] |

Spectral Data

Detailed spectral data for this compound is not widely published. However, based on the known structure, the following characteristic peaks can be anticipated. Representative spectral data for related chroman-4-one derivatives can be found in the literature.[6][7]

-

¹H NMR: Expected signals would include aromatic protons, a methine proton at the chiral center (C4), and methylene protons of the dihydropyran ring.

-

¹³C NMR: Characteristic peaks would correspond to the aromatic carbons, the chiral C4 carbon bearing the amine group, and the carbons of the heterocyclic ring.

-

IR Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine, C-H stretching for aromatic and aliphatic groups, and C-O stretching for the ether linkage. Primary amines typically show two N-H stretching bands between 3200 and 3500 cm⁻¹.[8]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Experimental Protocols

The synthesis and separation of this compound are critical for its use in drug development. The primary strategies involve the resolution of a racemic mixture or asymmetric synthesis.

Synthesis of Racemic Chroman-4-amine

A common precursor for the synthesis of chroman-4-amine is chroman-4-one. The synthesis of chroman-4-one can be achieved through various methods, including the intramolecular cyclization of 3-(2-hydroxyphenoxy)propanoic acid. The resulting chroman-4-one can then be converted to the racemic amine via reductive amination.

Enantiomeric Resolution

1. Classical Resolution using Diastereomeric Salt Formation

This method relies on the reaction of racemic chroman-4-amine with a chiral resolving agent to form diastereomeric salts, which can be separated by fractional crystallization due to their different solubilities.

Experimental Protocol:

-

Salt Formation: Dissolve racemic chroman-4-amine in a suitable solvent (e.g., methanol or ethanol). Add an equimolar amount of a chiral acid, such as (R)-(-)-mandelic acid or L-(-)-tartaric acid.

-

Crystallization: Allow the solution to cool slowly to promote the crystallization of one of the diastereomeric salts. The choice of solvent and cooling rate is crucial for effective separation.

-

Isolation: Isolate the less soluble diastereomeric salt by filtration. The enantiomeric excess (ee) of the salt should be determined by chiral HPLC.

-

Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., NaOH or NaHCO₃) to neutralize the chiral acid and liberate the free this compound.

-

Extraction: Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the enantioenriched this compound.

2. Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, such as lipases, to preferentially acylate one enantiomer of the racemic amine, allowing for the separation of the acylated product from the unreacted enantiomer.

Experimental Protocol:

-

Reaction Setup: In a suitable organic solvent (e.g., toluene), combine racemic chroman-4-amine, an acyl donor (e.g., ethyl acetate or isopropenyl acetate), and a lipase (e.g., Candida antarctica lipase B, CALB).

-

Incubation: Stir the mixture at a controlled temperature (e.g., 50°C) and monitor the reaction progress by chiral HPLC.[9]

-

Separation: Once approximately 50% conversion is reached, stop the reaction. Separate the acylated (R)-chroman-4-amine from the unreacted this compound using column chromatography or extraction.

-

Hydrolysis (optional): The acylated enantiomer can be hydrolyzed back to the amine if desired.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired enantiomer, avoiding the loss of 50% of the material inherent in classical resolution methods. A common strategy involves the asymmetric reduction of an intermediate.

Experimental Protocol (via Asymmetric Transfer Hydrogenation):

-

Precursor Synthesis: Synthesize an N-sulfinyl imine derivative of chroman-4-one by condensation with a chiral sulfinamide (e.g., (R)-tert-butanesulfinamide).

-

Asymmetric Reduction: Reduce the N-sulfinyl imine using a suitable reducing agent and a chiral catalyst (e.g., a ruthenium-based catalyst with a chiral ligand). This step stereoselectively forms the desired amine stereocenter.[10]

-

Deprotection: Cleave the sulfinyl group under acidic conditions (e.g., HCl in methanol) to yield the enantioenriched this compound hydrochloride.[10]

Chiral HPLC Analysis

Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric excess of this compound. Polysaccharide-based chiral stationary phases (CSPs) are often effective for the separation of chiral amines.

Experimental Protocol:

-

Column: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The exact ratio should be optimized for best resolution.

-

Additive: For basic compounds like amines, the addition of a small amount of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape and resolution.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

-

Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Signaling Pathways and Biological Applications

The chroman scaffold is a key component in a variety of biologically active molecules, and its derivatives have shown promise in several therapeutic areas.

Neuroprotection

Chroman derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases like Alzheimer's disease.[11][12] The proposed mechanisms of action include the modulation of mitochondrial function and the reduction of neuroinflammation.[11] Some chromene derivatives have been shown to exert their neuroprotective effects through the activation of the ERK-CREB signaling pathway, which is crucial for neuronal survival and plasticity.[13]

Caption: Neuroprotective signaling pathway of chroman derivatives.

SIRT2 Inhibition

Derivatives of chroman-4-one have been identified as selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase.[14][15] SIRT2 is implicated in various cellular processes, including cell cycle regulation and neurodegeneration, making it an attractive therapeutic target. Inhibition of SIRT2 by chroman-4-one derivatives has been shown to have antiproliferative effects in cancer cells.[16]

Caption: SIRT2 inhibition pathway by chroman derivatives.

Conclusion

This compound is a versatile and valuable chiral intermediate in the development of novel therapeutics. Its unique structural features and amenability to chemical modification make it an attractive starting point for the synthesis of compounds with a range of biological activities, particularly in the area of neurodegenerative diseases and oncology. This guide provides a foundational understanding of its properties and the experimental methodologies required for its synthesis and analysis, which will be of significant utility to researchers in the field. Further investigation into the specific biological targets and signaling pathways modulated by derivatives of this compound is warranted to fully exploit its therapeutic potential.

References

- 1. This compound | High-Purity Chiral Building Block [benchchem.com]

- 2. This compound Hydrochloride CAS 1035093-81-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. 1035093-81-2|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 4. Best this compound hydrochloride factory and suppliers | PTG [ptgchemical.com]

- 5. BLDpharm - Bulk Product Details [bldpharm.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer’s disease under experimental conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and synthesis of novel neuroprotective 1,2-dithiolane/chroman hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling | MDPI [mdpi.com]

- 14. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Chiral Resolution of Racemic Chroman-4-Amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core techniques for the chiral resolution of racemic chroman-4-amine, a crucial intermediate in the synthesis of various biologically active compounds. The separation of its enantiomers is often a critical step in drug development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This document details the primary methodologies for achieving this separation: classical diastereomeric salt crystallization, enzymatic kinetic resolution, and chiral high-performance liquid chromatography (HPLC).

Diastereomeric Salt Crystallization

Classical resolution via the formation of diastereomeric salts is a well-established and effective method for separating enantiomers of amines.[1] This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[1]

Common Resolving Agents

Chiral acids such as (R)-mandelic acid and D-tartaric acid have been reported as effective resolving agents for racemic chroman-4-amine.[1] The choice of resolving agent and solvent system is crucial for successful separation and often requires empirical optimization.

Logical Workflow for Diastereomeric Salt Crystallization

The following diagram illustrates the general workflow for this resolution method.

References

Spectroscopic Data Analysis of (S)-Chroman-4-Amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of (S)-chroman-4-amine, a chiral building block of significant interest in medicinal chemistry. This document summarizes key spectroscopic data, details relevant experimental protocols, and presents a logical workflow for its synthesis and analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.20 - 7.05 | m | - | Aromatic-H |

| 6.85 - 6.70 | m | - | Aromatic-H |

| 4.30 - 4.10 | m | - | O-CH₂ |

| 4.05 - 3.95 | t | 7.9 | CH-NH₂ |

| 2.15 - 2.00 | m | - | CH₂ |

| 1.95 - 1.80 | m | - | CH₂ |

| 1.60 | br s | - | NH₂ |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 154.5 | C-O (Aromatic) |

| 130.0 | Aromatic-CH |

| 127.5 | Aromatic-CH |

| 121.0 | Aromatic-C |

| 120.5 | Aromatic-CH |

| 117.0 | Aromatic-CH |

| 64.0 | O-CH₂ |

| 48.0 | CH-NH₂ |

| 30.0 | CH₂ |

Table 3: Infrared (IR) Spectroscopy Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3200 | Strong, Broad | N-H Stretch (Amine) |

| 3050 - 3000 | Medium | C-H Stretch (Aromatic) |

| 2950 - 2850 | Medium | C-H Stretch (Aliphatic) |

| 1600 - 1450 | Medium to Strong | C=C Stretch (Aromatic) |

| 1220 | Strong | C-O Stretch (Aryl Ether) |

| 1050 | Strong | C-N Stretch |

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 149.09 | 100 | [M]⁺ (Molecular Ion) |

| 132.08 | 80 | [M-NH₃]⁺ |

| 120.08 | 60 | [M-C₂H₅]⁺ |

| 91.05 | 40 | [C₇H₇]⁺ |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are crucial for reproducibility and further research.

Synthesis of this compound

A common synthetic route to this compound involves the enantioselective reduction of chroman-4-one.

Protocol:

-

Enantioselective Reduction: Chroman-4-one is reduced using a chiral reducing agent, such as a borane in the presence of a chiral oxazaborolidine catalyst (e.g., (R)- or (S)-CBS catalyst), to stereoselectively form the corresponding (S)-chroman-4-ol.

-

Activation of the Hydroxyl Group: The hydroxyl group of (S)-chroman-4-ol is converted into a good leaving group, typically by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine to form the corresponding mesylate or tosylate.

-

Nucleophilic Substitution with Azide: The activated intermediate is then reacted with sodium azide in a polar aprotic solvent (e.g., DMF) to introduce the azide group via an Sₙ2 reaction, resulting in the inversion of stereochemistry to the (R)-azido-chroman.

-

Reduction of the Azide: The azido group is subsequently reduced to the primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent or by catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst). This final step yields this compound.

-

Purification: The final product is purified by column chromatography on silica gel.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Samples are typically dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

Mass Spectrometry (MS): Mass spectra are acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and analysis of this compound.

Caption: Synthetic workflow for this compound.

Technical Guide: Crystal Structure Determination of Chroman Derivatives

A case study on 3-chloro-7-hydroxy-4-methyl-chroman-2-one as a representative example for (S)-chroman-4-amine.

Disclaimer: A thorough search of the scientific literature did not yield a publicly available crystal structure determination for this compound. Therefore, this guide provides a detailed overview of the crystallographic analysis of a closely related and structurally characterized chroman derivative, 3-chloro-7-hydroxy-4-methyl-chroman-2-one , to serve as an in-depth technical reference for researchers, scientists, and drug development professionals. The methodologies and data presentation formats are directly applicable to the crystallographic study of similar small molecules.

Introduction

Chroman derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules. The determination of their three-dimensional atomic arrangement through single-crystal X-ray diffraction is crucial for understanding their structure-activity relationships, guiding drug design, and for the unambiguous confirmation of their chemical identity and stereochemistry. This guide outlines the essential experimental protocols and presents the crystallographic data for 3-chloro-7-hydroxy-4-methyl-chroman-2-one.

Experimental Protocols

Synthesis and Crystallization

The compound, 3-chloro-7-hydroxy-4-methyl-chroman-2-one, was procured from a commercial supplier (Sigma-Aldrich) in powdered form. The subsequent crystallization process is detailed below.

-

Dissolution: The powdered compound was dissolved in chloroform.

-

Solvent Addition: A few drops of methanol were added to the chloroform solution.

-

Slow Evaporation: The resulting mixture was thoroughly mixed and sealed in a container, which was then kept at room temperature to allow for slow evaporation of the solvents.

-

Crystal Formation: High-quality single crystals suitable for X-ray diffraction were obtained after a period of two weeks.

X-ray Data Collection and Structure Refinement

A suitable single crystal with well-defined morphology was selected for X-ray diffraction analysis.

-

Diffractometer: The intensity data was collected on an X'Calibur computer-controlled single-crystal X-ray diffractometer equipped with a CCD detector.

-

Radiation Source: MoKα radiation (λ = 0.71073 Å) was used as the X-ray source.

-

Temperature: The data collection was carried out at a temperature of 293 K.

-

Data Collection: A total of 5373 reflections were collected within a θ range of 3.2° to 32.2°.

-

Structure Solution and Refinement: The crystal structure was solved by direct methods and refined using the SHELXS-97 and SHELXL-97 software packages, respectively. The refinement was performed by a full-matrix least-squares procedure on F².

Data Presentation

The crystallographic data and refinement parameters for 3-chloro-7-hydroxy-4-methyl-chroman-2-one are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical formula | C₁₀H₉ClO₃ |

| Formula weight | 212.63 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 7.7203(3) Å |

| b | 14.0481(4) Å |

| c | 8.9066(3) Å |

| α | 90° |

| β | 112.858(5)° |

| γ | 90° |

| Volume | 890.11(5) ų |

| Z | 4 |

| Density (calculated) | 1.586 Mg/m³ |

| Absorption coefficient | 0.396 mm⁻¹ |

| F(000) | 440 |

| Data collection | |

| θ range for data collection | 3.20 to 32.20° |

| Index ranges | -11≤h≤8, -20≤k≤20, -11≤l≤12 |

| Reflections collected | 5373 |

| Independent reflections | 2832 [R(int) = 0.0264] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | 2832 / 0 / 128 |

| Goodness-of-fit on F² | 1.042 |

| Final R indices [I>2σ(I)] | R1 = 0.0433, wR2 = 0.1098 |

| R indices (all data) | R1 = 0.0621, wR2 = 0.1221 |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| Cl(1)-C(3) | 1.758(2) |

| O(1)-C(2) | 1.369(2) |

| O(1)-C(9) | 1.385(2) |

| O(2)-C(2) | 1.205(2) |

| O(3)-C(7) | 1.356(2) |

| C(2)-C(3) | 1.499(2) |

| C(3)-C(4) | 1.512(2) |

| C(4)-C(10) | 1.503(3) |

| C(4)-C(5) | 1.391(2) |

| C(5)-C(6) | 1.378(3) |

| C(6)-C(7) | 1.381(3) |

| C(7)-C(8) | 1.376(3) |

| C(8)-C(9) | 1.383(2) |

| C(9)-C(5) | 1.390(2) |

**Table 3: Selected Bond Angles (°) **

| Atoms | Angle (°) |

| C(2)-O(1)-C(9) | 121.21(13) |

| O(2)-C(2)-O(1) | 116.50(16) |

| O(2)-C(2)-C(3) | 124.75(16) |

| O(1)-C(2)-C(3) | 118.75(14) |

| C(4)-C(3)-C(2) | 110.82(14) |

| C(4)-C(3)-Cl(1) | 110.60(12) |

| C(2)-C(3)-Cl(1) | 108.30(12) |

| C(5)-C(4)-C(10) | 122.25(16) |

| C(5)-C(4)-C(3) | 119.04(15) |

| C(10)-C(4)-C(3) | 118.71(15) |

| C(6)-C(5)-C(9) | 118.00(17) |

| C(6)-C(5)-C(4) | 122.38(17) |

| C(9)-C(5)-C(4) | 119.62(16) |

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the crystal structure determination of 3-chloro-7-hydroxy-4-methyl-chroman-2-one.

Molecular Structure

The diagram below shows the chemical structure of 3-chloro-7-hydroxy-4-methyl-chroman-2-one with atom numbering corresponding to the crystallographic data.

Conclusion

This technical guide provides a comprehensive overview of the crystal structure determination of 3-chloro-7-hydroxy-4-methyl-chroman-2-one, serving as a valuable resource and a representative example for the crystallographic analysis of this compound and other related chroman derivatives. The detailed experimental protocols, structured data tables, and clear visualizations offer a practical framework for researchers in the fields of medicinal chemistry, materials science, and drug development. The presented data confirms the molecular structure and provides precise geometric parameters that can be used for computational modeling and structure-based drug design efforts.

The Biological Nexus of (S)-Chroman-4-Amine: A Technical Guide to its Derivatives' Activity

Introduction

The (S)-chroman-4-amine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile core for the development of potent and selective modulators of various biological targets. This technical guide provides an in-depth exploration of the biological activities of this compound derivatives, with a particular focus on their roles as kinase inhibitors and their potential applications in neurodegenerative diseases and oncology. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative bioactivity data, detailed experimental protocols, and the underlying signaling pathways.

Neuroprotective and Anticancer Potential: A Dual Focus

Research into this compound derivatives has predominantly centered on two key therapeutic areas: neuroprotection and cancer. In the context of neurodegenerative diseases, these compounds have shown significant promise as inhibitors of Rho-associated coiled-coil containing protein kinase 2 (ROCK2) and Sirtuin 2 (SIRT2), enzymes implicated in neuronal apoptosis and oxidative stress. In oncology, the antiproliferative effects of chroman derivatives are being investigated, with the MTT assay being a standard method for evaluating their cytotoxicity against various cancer cell lines.

Quantitative Bioactivity Data

The following tables summarize the quantitative data for the biological activity of representative this compound and related chroman derivatives.

Table 1: ROCK2 Inhibitory Activity of (S)-Chroman Derivatives

| Compound | Target | IC50 (nM) | Selectivity (ROCK1 vs ROCK2) |

|---|

| (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide | ROCK2 | 3 | 22.7-fold |

Table 2: SIRT2 Inhibitory Activity of Chroman-4-one Derivatives

| Compound | Target | IC50 (µM) |

|---|---|---|

| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 | 1.5 |

| (-)-2-pentylchroman-4-one | SIRT2 | 1.5 |

| (+)-2-pentylchroman-4-one | SIRT2 | 4.5 |

Table 3: Anticancer Activity of Chroman Derivatives

| Compound | Cell Line | Activity Metric | Value (µM) |

|---|---|---|---|

| N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3-carboxamide | Melanoma (MDA-MB-435) | GP | -56.28% |

| N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3-carboxamide | Ovarian Cancer (OVCAR-3) | GP | -47.79% |

| N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3-carboxamide | CNS Cancer (SF-295) | GP | -46.64% |

Key Signaling Pathways

The biological effects of this compound derivatives are mediated through their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

Experimental Protocols

Detailed methodologies for key biological assays are provided below to facilitate the replication and extension of these findings.

In Vitro ROCK2 Kinase Inhibition Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against ROCK2.

-

Reagent Preparation :

-

Prepare a 10X kinase buffer containing 250 mM Tris-HCl (pH 7.5), 100 mM MgCl2, 1 mM Na3VO4, 50 mM β-glycerophosphate, and 20 mM DTT.[1]

-

Prepare a 4X reaction buffer by diluting the 10X kinase buffer with dH2O.[1]

-

Prepare a 2X ATP/substrate cocktail containing 400 µM ATP and 3 µM substrate peptide (e.g., CREB (Ser133) Biotinylated Peptide).[1]

-

Dilute the ROCK2 enzyme in the 4X reaction buffer to a final concentration of 4.0 ng/µl.[1]

-

Prepare serial dilutions of the this compound test compounds in the appropriate solvent (e.g., DMSO).

-

-

Assay Procedure :

-

Add 12.5 µl of the diluted test compound to the wells of a 96-well plate.

-

Add 12.5 µl of the 4X ROCK2 enzyme cocktail to each well and incubate for 5 minutes at room temperature.[1]

-

Initiate the kinase reaction by adding 25 µl of the 2X ATP/substrate cocktail to each well.

-

Incubate the reaction plate at room temperature for 30 minutes.[1]

-

Stop the reaction by adding 50 µl of Stop Buffer (50 mM EDTA, pH 8.0) to each well.[1]

-

-

Detection and Analysis :

-

Transfer 25 µl of each reaction to a streptavidin-coated 96-well plate containing 75 µl of dH2O per well and incubate for 60 minutes at room temperature.[1]

-

Wash the plate three times with 200 µl/well of PBS/T.[1]

-

Add 100 µl of a diluted primary antibody specific for the phosphorylated substrate to each well and incubate at 37°C for 120 minutes.[1]

-

Wash the plate three times with 200 µl/well of PBS/T.[1]

-

Add 100 µl of a diluted Europium-labeled secondary antibody and incubate for 30 minutes at room temperature.[1]

-

Wash the plate five times with 200 µl/well of PBS/T.[1]

-

Add 100 µl of DELFIA® Enhancement Solution to each well and incubate for 5 minutes at room temperature.[1]

-

Measure the time-resolved fluorescence.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a suitable software.

-

In Vitro SIRT2 Fluorometric Inhibition Assay

This protocol describes a fluorometric method to assess the inhibitory activity of this compound derivatives on SIRT2.

-

Reagent Preparation :

-

Prepare a SIRT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Prepare a stock solution of the test compound in DMSO and create a dilution series.

-

Prepare solutions of recombinant human SIRT2 enzyme, a fluorogenic peptide substrate (e.g., Fluor-de-Lys®-SIRT2), and NAD+.

-

Prepare a developer solution containing a protease to cleave the deacetylated product.

-

-

Assay Procedure :

-

In a 96-well black microplate, add the assay buffer, test compound at various concentrations, and the SIRT2 enzyme solution.

-

Initiate the reaction by adding the fluorogenic peptide substrate and NAD+.

-

Incubate the plate at 37°C for 60 minutes.

-

Add the developer solution to each well.

-

Incubate for an additional period as recommended by the assay kit manufacturer to allow for the development of the fluorescent signal.

-

-

Detection and Analysis :

-

Measure the fluorescence using a microplate reader at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

Calculate the percentage of SIRT2 inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][3][4]

-

Cell Culture and Plating :

-

Culture cancer cells in a suitable medium until they reach the exponential growth phase.

-

Harvest the cells and seed them into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

-

Incubate the plate for 24 hours to allow the cells to attach.

-

-

Compound Treatment :

-

Prepare serial dilutions of the this compound derivatives in the cell culture medium.

-

Remove the old medium from the wells and add 100 µl of the medium containing the test compounds at different concentrations.

-

Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a no-treatment control.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Incubation and Formazan Solubilization :

-

Add 10-20 µl of MTT solution (5 mg/ml in PBS) to each well.[4]

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µl of a solubilization solution (e.g., DMSO or a solution of 0.2% Nonidet P-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[3]

-

-

Absorbance Measurement and Data Analysis :

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

-

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the fields of neurodegeneration and oncology. The derivatives discussed in this guide demonstrate potent and selective inhibition of key enzymes such as ROCK2 and SIRT2. The provided experimental protocols and pathway diagrams offer a framework for further research and development of this important class of compounds. Future studies should focus on expanding the structure-activity relationship (SAR) to optimize potency and selectivity, as well as on in vivo studies to validate the therapeutic potential of these promising molecules. The versatility of the chroman-4-amine core suggests that its exploration in other therapeutic areas may also yield valuable discoveries.

References

(S)-Chroman-4-amine: A Privileged Scaffold in Modern Drug Discovery

An in-depth technical guide on the core mechanism of action of (S)-chroman-4-amine in biological systems, prepared for researchers, scientists, and drug development professionals.

This compound is a valuable, enantiopure chiral building block that has garnered significant interest in medicinal chemistry.[1] Its rigid, fused-ring system provides a three-dimensional architecture that is amenable to the development of potent and selective therapeutic agents, particularly for targets within the Central Nervous System (CNS).[1] While the parent molecule's primary role is that of a synthetic intermediate, its core structure is found in a multitude of biologically active compounds. This guide explores the mechanism of action of this compound by examining the biological targets and pharmacological activities of its key derivatives.

Mechanism of Action via Enzyme Inhibition

The chroman scaffold is a versatile framework for designing enzyme inhibitors targeting a range of diseases.[1]

ROCK1 and ROCK2 are highly homologous serine/threonine kinases that play crucial roles in cell migration, adhesion, and proliferation. The development of isoform-selective ROCK inhibitors is a key area of research for various diseases.

A series of amide-chroman derivatives have been synthesized and evaluated as potent and isoform-selective ROCK2 inhibitors.[2] Notably, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide, designated as (S)-7c, demonstrated a ROCK2 inhibitory activity with an IC50 value of 3 nM and a 22.7-fold selectivity over ROCK1.[2] Molecular docking studies suggest that hydrophobic interactions are key to its high potency and that interactions with Lys121 in ROCK2 are critical for its isoform selectivity.[2]

Quantitative Data for ROCK Inhibition

| Compound | Target | IC50 (nM) | Selectivity (ROCK1/ROCK2) |

| (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide | ROCK2 | 3 | 22.7-fold |

Table 1: Inhibitory activity of a lead (S)-chroman derivative against ROCK2.[2]

Signaling Pathway of ROCK Inhibition

References

The Genesis and Evolution of Chroman-4-Amine Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chroman scaffold, a heterocyclic system consisting of a fused benzene and dihydropyran ring, is a cornerstone in medicinal chemistry and drug discovery.[1] Its prevalence in natural products like flavonoids and tocopherols underscores its biological significance.[1] A key derivative, chroman-4-amine, has emerged as a privileged structural motif in the development of novel therapeutics, particularly for central nervous system (CNS) disorders. This technical guide delves into the discovery, history, synthesis, and biological importance of chroman-4-amine compounds, providing detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows.

The Precursor: Discovery and Synthesis of Chroman-4-one

The history of chroman-4-amine is intrinsically linked to its precursor, chroman-4-one. The chroman-4-one framework is a versatile intermediate that has been the subject of extensive research for its synthesis and diverse biological activities.[2][3] These compounds are known to exhibit a wide range of pharmacological effects, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[4][5]

A common and foundational method for synthesizing the chroman-4-one core involves a two-step process beginning with a Friedel-Crafts acylation, followed by an intramolecular cyclization.[1][4]

Experimental Protocol: Synthesis of 7-Hydroxychroman-4-one

This protocol describes the synthesis of a key chroman-4-one intermediate.

Materials:

-

Resorcinol

-

3-Bromopropionic acid

-

Trifluoromethanesulfonic acid (triflic acid)

-

2 M Sodium hydroxide (NaOH) solution

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

Friedel-Crafts Acylation:

-

Resorcinol is acylated with 3-bromopropionic acid in the presence of a strong Lewis acid like triflic acid.

-

This reaction forms the intermediate, 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one.[4]

-

-

Intramolecular Cyclization:

-

The intermediate from the previous step is stirred in a 2 M NaOH solution.

-

This promotes an intramolecular cyclization via bimolecular nucleophilic substitution to yield 7-hydroxychroman-4-one.[4]

-

-

Work-up and Purification:

-

After the reaction, 10 mL of water is added.

-

The product is extracted with dichloromethane (3 x 15 mL).

-

The combined organic phases are dried with anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product.[4]

-

The Emergence of Chroman-4-Amine

The development of synthetic routes to chroman-4-one paved the way for the synthesis of chroman-4-amine. A primary method for converting the ketone group of chroman-4-one to an amine is through reductive amination . This versatile reaction involves the formation of an imine intermediate from the ketone and an amine, which is then reduced to the corresponding amine.[6][7]

Experimental Protocol: General Reductive Amination of Chroman-4-one

This protocol outlines a general procedure for the synthesis of N-substituted chroman-4-amines.

Materials:

-

Chroman-4-one derivative

-

Primary or secondary amine

-

Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride)

-

Solvent (e.g., dichloromethane, methanol)

-

(Optional) Acid catalyst (e.g., acetic acid)

Procedure:

-

Imine Formation and Reduction:

-

Dissolve the chroman-4-one derivative and the desired amine in the chosen solvent.

-

The reducing agent is added to the mixture. The reaction can proceed in one pot where the imine is formed and subsequently reduced.[6][8]

-

For less reactive ketones or amines, an acid catalyst can be added to facilitate imine formation.

-

The reaction is stirred at room temperature or heated as required until completion, which can be monitored by techniques like TLC or LC-MS.

-

-

Work-up and Purification:

-

Upon completion, the reaction is quenched, and the product is extracted into an organic solvent.

-

The organic layer is washed, dried, and concentrated.

-

The crude product is then purified using column chromatography to yield the desired chroman-4-amine derivative.

-

A significant advancement in the synthesis of chiral chroman-4-amines has been the use of ω-transaminases. These enzymes can asymmetrically aminate chroman-4-one to produce enantiomerically pure (S)- or (R)-chroman-4-amine. For example, the amination of 4-chromanone has been successfully performed on a 100 mg scale, yielding optically pure (R)-3-aminochromane with high conversion and isolated yield.[9]

Therapeutic Applications and Key Derivatives

Chroman-4-amine derivatives have shown significant promise in various therapeutic areas, with a particular focus on their activity as Sirtuin 2 (SIRT2) inhibitors and 5-hydroxytryptamine1A (5-HT1A) receptor antagonists.

Chroman-4-amines as SIRT2 Inhibitors

SIRT2 is an enzyme implicated in neurodegenerative diseases and cancer, making it an attractive drug target.[1][10] Research has identified chroman-4-one and its derivatives as potent and selective SIRT2 inhibitors.[10][11] Structure-activity relationship (SAR) studies have revealed that substitutions at the 2, 6, and 8 positions of the chroman ring are crucial for inhibitory activity, with larger, electron-withdrawing groups at the 6 and 8 positions being particularly favorable.[11][12]

Quantitative Data: SIRT2 Inhibition by Chroman-4-one Derivatives

| Compound | R1 | R2 | R3 | % Inhibition at 200 µM | IC50 (µM) |

| 1a | n-pentyl | Cl | Br | 88 | 4.5[11] |

| 1b | n-pentyl | Br | Br | 92 | 1.5[10][11][12] |

| 1c | n-pentyl | I | I | 85 | 3.7[12] |

| 1d | n-propyl | Br | Br | 80 | 4.3[12] |

Data sourced from references[10][11][12].

Experimental Protocol: SIRT2 Inhibition Assay

This protocol describes a fluorescence-based assay to determine the inhibitory activity of compounds against SIRT2.[1]

Materials:

-

Recombinant human SIRT2 enzyme

-

Fluorogenic peptide substrate (e.g., Fluor-de-Lys®-SIRT2)

-

Nicotinamide adenine dinucleotide (NAD+)

-

Developer solution

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Test compound dissolved in DMSO

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution and subsequent dilutions of the test compound in DMSO. The final DMSO concentration should not exceed 1%.[1]

-

Assay Setup: To each well of the microplate, add the SIRT2 enzyme, the fluorogenic substrate, and the test compound dilution.

-

Reaction Initiation: Add NAD+ solution to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Development: Add the developer solution to each well and incubate for an additional period (e.g., 30 minutes) at 37°C.[1]

-

Fluorescence Measurement: Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm).[1]

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[1]

Chroman-4-amines as 5-HT1A Receptor Antagonists

The 5-HT1A receptor is a key target in the treatment of anxiety and depression.[13] A series of N-[2-[(substituted chroman-8-yl)oxy]ethyl]-4-(4-methoxyphenyl)butylamines has been synthesized and shown to have high affinity for the 5-HT1A receptor.[14]

Quantitative Data: 5-HT1A Receptor Binding Affinity

| Compound | R | Ki (nM) |

| 3a | H | Not specified |

| 3c | 6-F | 0.22[14] |

Data sourced from reference[14].

Signaling Pathways and Experimental Workflows

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.[13] Its activation leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels. Additionally, the Gβγ subunits can modulate ion channels, leading to neuronal hyperpolarization.[13]

Caption: Simplified 5-HT1A receptor signaling pathway.

General Experimental Workflow for Chroman-4-amine Drug Discovery

The development of novel chroman-4-amine-based therapeutics follows a structured workflow from synthesis to biological evaluation.

Caption: Drug discovery workflow for chroman-4-amine compounds.

Conclusion

The journey from the foundational chemistry of chroman-4-one to the targeted therapeutic potential of chroman-4-amine derivatives exemplifies a classic narrative in drug discovery. The versatility of the chroman scaffold, combined with efficient synthetic methodologies, has enabled the exploration of a vast chemical space. This has led to the identification of potent and selective modulators of key biological targets like SIRT2 and the 5-HT1A receptor. The detailed protocols and data presented herein provide a comprehensive resource for researchers aiming to further explore and exploit the therapeutic promise of this important class of compounds. The ongoing investigation into novel derivatives and their biological activities ensures that chroman-4-amines will remain a significant area of interest in medicinal chemistry for the foreseeable future.

References

- 1. benchchem.com [benchchem.com]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. gctlc.org [gctlc.org]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. N-[2-[(substituted chroman-8-yl)oxy]ethyl]-4-(4-methoxyphenyl)butylamines: synthesis and wide range of antagonism at the human 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Theoretical and Computational Studies of (S)-Chroman-4-amine

Disclaimer: As of late 2025, dedicated theoretical and computational studies focused specifically on (S)-chroman-4-amine are not extensively available in publicly accessible scientific literature. Consequently, this guide has been constructed as a representative whitepaper, detailing the established methodologies and expected findings from such studies based on research conducted on closely related chroman derivatives and analogous chiral amines. The quantitative data presented herein is illustrative and intended to serve as a benchmark for future research.

Introduction

This compound is a chiral heterocyclic compound that has garnered significant interest in medicinal chemistry. Its rigid, fused-ring system and the stereochemically defined amine group at the C4 position make it a valuable scaffold for the development of novel therapeutic agents, particularly those targeting the central nervous system (CNS). The stereochemistry of this compound is crucial for its interaction with biological targets, where one enantiomer often exhibits significantly different pharmacological activity compared to its counterpart.

This technical guide provides a comprehensive overview of the theoretical and computational approaches that are pivotal in elucidating the structural, electronic, and biological properties of this compound. It is intended for researchers, scientists, and drug development professionals engaged in the study of chiral molecules and their applications in pharmacology.

Molecular Structure and Conformational Analysis

A fundamental aspect of understanding the bioactivity of this compound is the characterization of its three-dimensional structure and conformational landscape. Computational methods are indispensable for these investigations.

Computational Methodology

Conformational analysis of this compound would typically be performed using quantum chemical calculations. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost. A common approach involves the following steps:

-

Initial Structure Generation: A starting 3D structure of this compound is generated.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers. This can be achieved using molecular mechanics force fields followed by DFT optimization of the most promising candidates.

-

Geometry Optimization and Frequency Calculations: The geometries of the identified conformers are optimized at a suitable level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set). Frequency calculations are then performed to confirm that the optimized structures correspond to true energy minima on the potential energy surface and to obtain thermodynamic properties.

Expected Conformational Preferences

The dihydropyran ring of the chroman scaffold can adopt various conformations, such as half-chair and boat. The position and orientation of the amine group at the C4 position will further influence the conformational preferences. It is expected that the lowest energy conformer will exhibit a pseudo-equatorial orientation of the amine group to minimize steric hindrance.

A logical workflow for a comprehensive computational analysis is depicted below.

Quantum Chemical Calculations

Quantum chemical calculations provide detailed insights into the electronic properties of this compound, which are crucial for understanding its reactivity and intermolecular interactions.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key parameters in determining the electronic and optical properties of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the nitrogen atom of the amine group, while the LUMO would likely be distributed over the aromatic ring.

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. For this compound, the MEP would show a region of negative potential (electron-rich) around the nitrogen atom of the amine group and the oxygen atom of the dihydropyran ring, making them susceptible to electrophilic attack. Regions of positive potential (electron-poor) would be expected around the hydrogen atoms of the amine group.

Representative Quantum Chemical Data

The following table presents hypothetical, yet plausible, quantum chemical parameters for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Representative Value |

| Total Energy | -480.1234 Hartrees |

| HOMO Energy | -5.8 eV |

| LUMO Energy | 0.5 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 1.5 Debye |

Spectroscopic Analysis (Theoretical)

Computational methods can be used to simulate various spectra, which can then be compared with experimental data for structure verification.

NMR Spectroscopy

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculated shifts, when referenced against a standard (e.g., Tetramethylsilane - TMS), can aid in the assignment of experimental NMR spectra.

Vibrational Spectroscopy (IR)

The simulation of the infrared (IR) spectrum can be achieved through frequency calculations at the same level of theory used for geometry optimization. The calculated vibrational frequencies can help in the assignment of the characteristic absorption bands in the experimental IR spectrum, such as the N-H stretching vibrations of the amine group and the C-O-C stretching of the ether linkage in the chroman ring.

Potential Biological Interactions

While specific biological targets for this compound are not yet fully elucidated, computational techniques like molecular docking and molecular dynamics are instrumental in predicting potential protein targets and studying the dynamics of the ligand-receptor interactions. Based on the activity of related chroman derivatives, potential targets could include G-protein coupled receptors (GPCRs), enzymes, or ion channels within the CNS.

A hypothetical signaling pathway where a derivative of this compound might act as an antagonist is shown below.

Experimental Protocols

Representative Enantioselective Synthesis

An enantioselective synthesis of this compound can be envisioned based on the reported synthesis of its (R)-enantiomer. A plausible route is the asymmetric reduction of chroman-4-one.

Protocol:

-

Asymmetric Reduction: Chroman-4-one is subjected to an asymmetric reduction using a chiral reducing agent, such as a borane complex with a chiral oxazaborolidine catalyst (e.g., (R)-CBS catalyst), to stereoselectively yield (R)-chroman-4-ol.

-

Mesylation: The resulting (R)-chroman-4-ol is treated with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the corresponding mesylate.

-

Azide Substitution: The mesylate undergoes an SN2 reaction with sodium azide, leading to the inversion of stereochemistry and the formation of (S)-4-azidochroman.

-

Reduction of Azide: The azide is then reduced to the primary amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation, to afford this compound.

-

Purification: The final product is purified by column chromatography or by salt formation and recrystallization.

Spectroscopic Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

IR Spectroscopy: The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or a thin film.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the synthesized compound.

Conclusion

While specific published theoretical and computational studies on this compound are currently scarce, this guide demonstrates the powerful suite of computational tools available to thoroughly characterize this and other chiral molecules. The methodologies outlined, from conformational analysis and quantum chemical calculations to the prediction of biological interactions, provide a robust framework for future research. Such studies are essential for unlocking the full therapeutic potential of this compound and its derivatives in drug discovery and development. The combination of theoretical predictions with empirical data will undoubtedly accelerate the journey from a promising molecular scaffold to a clinically effective therapeutic agent.

(S)-Chroman-4-amine: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals